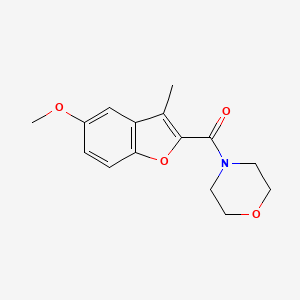
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone, also known as MMF, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMF belongs to the class of benzofuran derivatives and is known for its ability to modulate certain biological processes. In
Mecanismo De Acción
The mechanism of action of (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone is not fully understood. However, it is believed that its effects on enzymes and inflammation are due to its ability to bind to certain receptors in the body. (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone has been shown to bind to the muscarinic acetylcholine receptor and the adenosine A2A receptor, both of which are involved in the regulation of neurotransmitters and inflammation.
Biochemical and Physiological Effects:
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. As mentioned previously, it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which could have implications for the treatment of neurological disorders. (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone has also been shown to have antioxidant properties, which could protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone in lab experiments is its ability to selectively modulate certain biological processes. This can make it a useful tool for studying the role of enzymes and receptors in various physiological processes. However, one limitation of using (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer’s disease. Further studies are needed to determine the efficacy and safety of (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone in these applications.
Another area of interest is the development of new synthetic methods for (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone. Improving the efficiency and yield of the synthesis process could make (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone more accessible for scientific research.
Finally, there is a need for further studies on the mechanism of action of (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone. Understanding how it interacts with enzymes and receptors in the body could provide valuable insights into its potential applications in scientific research.
Métodos De Síntesis
The synthesis of (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone involves the reaction of 5-methoxy-3-methylbenzofuran-2-carboxylic acid with morpholine and thionyl chloride. The resulting product is then treated with methylamine to yield (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone. The purity of (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone has been shown to have potential applications in various areas of scientific research. One of the primary areas of interest is its ability to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the nervous system and are involved in the breakdown of neurotransmitters. (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone has been shown to inhibit the activity of these enzymes, which could have implications for the treatment of neurological disorders such as Alzheimer’s disease.
In addition to its effects on enzymes, (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone has also been shown to have anti-inflammatory properties. Studies have demonstrated that (5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone can inhibit the production of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(5-methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-12-9-11(18-2)3-4-13(12)20-14(10)15(17)16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWQTDDTWOEWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

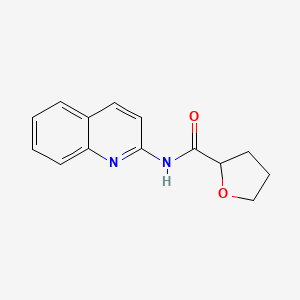
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
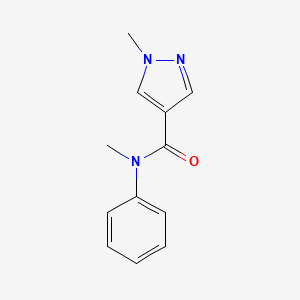
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
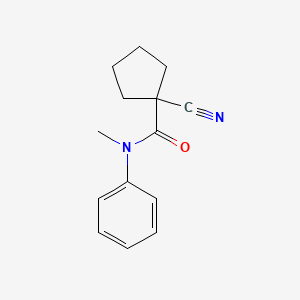
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)

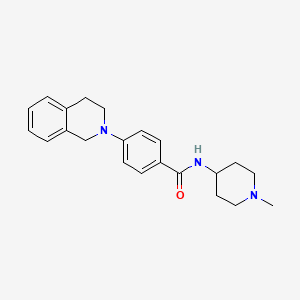
![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)